molecular formula C8H16N2O B14243655 (3S,6S)-6-Methyl-3-(propan-2-yl)piperazin-2-one CAS No. 509149-18-2

(3S,6S)-6-Methyl-3-(propan-2-yl)piperazin-2-one

Katalognummer: B14243655
CAS-Nummer: 509149-18-2
Molekulargewicht: 156.23 g/mol
InChI-Schlüssel: MANYTVBDDBVVOI-BQBZGAKWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,6S)-6-Methyl-3-(propan-2-yl)piperazin-2-one is a chiral piperazine derivative Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6S)-6-Methyl-3-(propan-2-yl)piperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone or ketoester, followed by cyclization to form the piperazine ring. The stereochemistry is controlled by using chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,6S)-6-Methyl-3-(propan-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

(3S,6S)-6-Methyl-3-(propan-2-yl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Wirkmechanismus

The mechanism of action of (3S,6S)-6-Methyl-3-(propan-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3S,6S)-3-Methyl-6-(propan-2-yl)piperazin-2-one
  • (3R,6R)-6-Methyl-3-(propan-2-yl)piperazin-2-one
  • (3S,6S)-6-Methyl-3-(butan-2-yl)piperazin-2-one

Uniqueness

(3S,6S)-6-Methyl-3-(propan-2-yl)piperazin-2-one is unique due to its specific stereochemistry, which can result in distinct biological activities and chemical reactivity compared to its isomers and analogs. This uniqueness makes it a valuable compound for research and development in various fields.

Eigenschaften

CAS-Nummer

509149-18-2

Molekularformel

C8H16N2O

Molekulargewicht

156.23 g/mol

IUPAC-Name

(3S,6S)-6-methyl-3-propan-2-ylpiperazin-2-one

InChI

InChI=1S/C8H16N2O/c1-5(2)7-8(11)10-6(3)4-9-7/h5-7,9H,4H2,1-3H3,(H,10,11)/t6-,7-/m0/s1

InChI-Schlüssel

MANYTVBDDBVVOI-BQBZGAKWSA-N

Isomerische SMILES

C[C@H]1CN[C@H](C(=O)N1)C(C)C

Kanonische SMILES

CC1CNC(C(=O)N1)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.